tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Description
tert-Butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate (C₁₀H₁₂Cl₂N₂O₃; molecular weight ~263.05 g/mol) is a pyridazinone derivative featuring a tert-butyl ester group and chlorine substituents at the 3- and 4-positions of the heterocyclic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its stability and reactivity for further functionalization .
Properties
IUPAC Name |
tert-butyl 2-(3,4-dichloro-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-8(16)5-14-7(15)4-6(11)9(12)13-14/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZPPZAHUWHXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=C(C(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is usually formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Chlorination: The pyridazine core is then chlorinated at the 3 and 4 positions to introduce chlorine atoms.
Esterification: The resulting compound is esterified with tert-butyl alcohol to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorine or oxygen atoms can produce a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: A variety of substituted pyridazines.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Data Table: Key Properties of Pyridazinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| tert-Butyl 2-(3,4-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate | C₁₀H₁₂Cl₂N₂O₃ | ~263.05 | 3,4-Cl; tert-butyl ester | Acid-labile ester; high stability in storage |
| tert-Butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate | C₁₀H₁₂Br₂N₂O₃ | 368.02 | 4,5-Br; tert-butyl ester | Enhanced reactivity in cross-coupling; lower solubility in polar solvents |
| Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate | C₁₉H₁₈ClN₂O₄ | ~377.81 | Benzofuran-methyl; ethyl ester | Improved π-π interactions; ethyl group disorder in crystals |
Research Findings and Challenges
- Crystallographic Analysis : Structural disorder in ester groups (e.g., ethyl in ) necessitates robust software (SHELXT, WinGX) for accurate refinement .
- Synthetic Limitations : Bromination steps for dibromo analogs are costlier and may require specialized catalysts compared to chlorination .
- Biological Relevance : Chlorine’s electronegativity may enhance binding affinity to targets like kinases, while tert-butyl esters improve pharmacokinetic profiles .
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